N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide
Description
N-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide is a benzamide derivative characterized by a unique substitution pattern. Its structure includes:
- A benzamide core with a 4-isopropoxy substituent.
- An N-ethyl group and a 1,1-dioxo-thiolan-3-yl moiety (a sulfone-containing five-membered sulfur ring).
Below, we compare it with structurally or functionally similar compounds, leveraging data from diverse sources.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-4-17(14-9-10-22(19,20)11-14)16(18)13-5-7-15(8-6-13)21-12(2)3/h5-8,12,14H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCZYZPTHARUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a thiolane ring with dioxo substituents and an ether linkage. Its molecular formula is , with a molecular weight of approximately 285.35 g/mol. The presence of the thiolane moiety is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Formation of Thiolane Derivative : The initial step often includes the reaction of thiolane derivatives with appropriate amines.
- Amidation Reaction : The thiolane derivative undergoes amidation with 4-(propan-2-yloxy)benzoic acid or its derivatives.
- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell proliferation.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activities, suggesting a potential role in mitigating oxidative stress in cells .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound X | Contains a thiolane ring | Moderate cytotoxicity against cancer cells |
| Compound Y | Lacks dioxo substituents | Lower antioxidant activity |
Comparison with Similar Compounds
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide
- Structural Features : Contains a thiazolidinedione ring (a sulfur-containing dione) instead of a thiolan sulfone .
- Synthesis : Prepared via coupling of (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid with amines, using carbodiimide activation .
Compounds with N-Alkyl/Aryl Substitutions
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structural Features : A simple benzamide with a dimethoxyphenethyl group, lacking the thiolan sulfone or isopropoxy substituents .
- Physicochemical Properties : Melting point = 90°C; synthesized in 80% yield via benzoyl chloride and amine coupling .
- Comparison : The target compound’s isopropoxy group may enhance lipophilicity compared to Rip-B’s methoxy groups.
N-(Phenylcarbamoyl)benzamide Derivatives
- Structural Features : Feature a phenylcarbamoyl group instead of the thiolan sulfone .
- Relevance : Highlights the impact of substituents on pharmacokinetics; the target compound’s sulfone group may reduce metabolic instability.
Alkoxy-Substituted Benzamides
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Features: Contains a 3-methylbenzamide core and a hydroxy-dimethylethyl group, synthesized via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .
- Applications : Functions as an N,O-bidentate ligand in metal-catalyzed C–H bond activation .
- Key Difference : The target compound’s isopropoxy group may offer steric hindrance, affecting coordination chemistry.
4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
